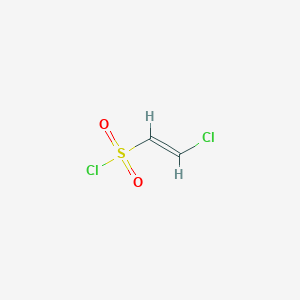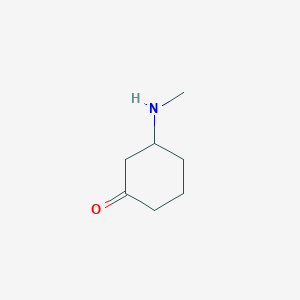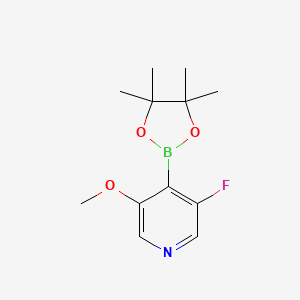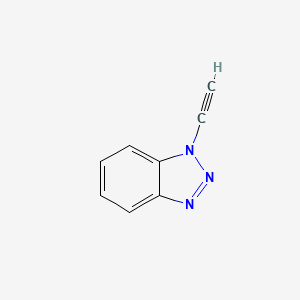
(E)-2-chloroethene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-chloroethene-1-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to a chloroethene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloroethene-1-sulfonyl chloride typically involves the chlorination of ethene followed by sulfonylation. One common method includes the reaction of ethene with sulfuryl chloride (SO2Cl2) under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the sulfonyl chloride group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where ethene and sulfuryl chloride are reacted in a controlled environment. The use of advanced reactors and optimized reaction conditions ensures high yield and purity of the product.
化学反应分析
Types of Reactions
(E)-2-chloroethene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives.
Addition Reactions: The double bond in the chloroethene moiety can participate in addition reactions with electrophiles or nucleophiles, resulting in the formation of various addition products.
Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Aluminum chloride (AlCl3), iron(III) chloride (FeCl3)
Solvents: Dichloromethane (CH2Cl2), tetrahydrofuran (THF)
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonyl Thiols: Formed by the reaction with thiols
科学研究应用
(E)-2-chloroethene-1-sulfonyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organosulfur compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-2-chloroethene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other chemical species. This reactivity is exploited in various chemical transformations and modifications.
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: Similar in reactivity but lacks the chloroethene moiety.
Ethanesulfonyl Chloride: Similar structure but without the double bond and chlorine atom.
Benzenesulfonyl Chloride: Contains an aromatic ring instead of the chloroethene moiety.
Uniqueness
(E)-2-chloroethene-1-sulfonyl chloride is unique due to the presence of both a chloroethene moiety and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse chemical transformations.
属性
分子式 |
C2H2Cl2O2S |
|---|---|
分子量 |
161.01 g/mol |
IUPAC 名称 |
(E)-2-chloroethenesulfonyl chloride |
InChI |
InChI=1S/C2H2Cl2O2S/c3-1-2-7(4,5)6/h1-2H/b2-1+ |
InChI 键 |
HDRWVCCMIQAASS-OWOJBTEDSA-N |
手性 SMILES |
C(=C/Cl)\S(=O)(=O)Cl |
规范 SMILES |
C(=CCl)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)
![tert-butyl 2-amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoate](/img/structure/B13463835.png)


![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)


![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)

![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

